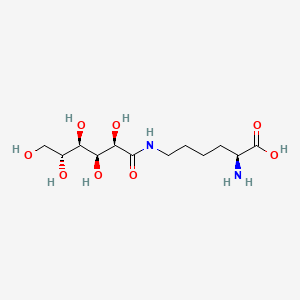

N6-D-Gluconoyl-L-lysine

Description

Structure

3D Structure

Properties

CAS No. |

94071-01-9 |

|---|---|

Molecular Formula |

C12H24N2O8 |

Molecular Weight |

324.33 g/mol |

IUPAC Name |

(2S)-2-amino-6-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C12H24N2O8/c13-6(12(21)22)3-1-2-4-14-11(20)10(19)9(18)8(17)7(16)5-15/h6-10,15-19H,1-5,13H2,(H,14,20)(H,21,22)/t6-,7+,8+,9-,10+/m0/s1 |

InChI Key |

FBVIZNUUKKOZQB-LOLPMWEVSA-N |

Isomeric SMILES |

C(CCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCNC(=O)C(C(C(C(CO)O)O)O)O)CC(C(=O)O)N |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of N6 D Gluconoyl L Lysine

Microbial Production and Fermentation Processes

While direct microbial fermentation to produce N6-D-Gluconoyl-L-lysine as a primary product is not a common industrial process, its components, L-lysine and D-gluconic acid, are significant biotechnological products. L-lysine is an essential amino acid produced on a large scale, primarily through fermentation using microorganisms like Corynebacterium glutamicum and Escherichia coli. researchgate.net The global production of lysine (B10760008) salts is estimated at 2.5 million tons annually. researchgate.net The optimization of these fermentation processes involves genetic engineering of the microbes and precise control of environmental conditions to maximize yield. nih.govsci-hub.se

The formation of this compound is more frequently observed as a byproduct or a post-translational modification in recombinant protein production, rather than a targeted fermentation product. The microorganisms involved are typically those used as hosts for expressing foreign proteins.

Escherichia coli : Specifically, the BL21(DE3) strain, a widely used host for recombinant protein expression, is known to produce gluconoylated proteins. asm.orgnih.gov This is attributed to its specific metabolic characteristics, particularly the lack of a key enzyme in the pentose (B10789219) phosphate (B84403) pathway. nih.gov

Pseudomonas aeruginosa : This bacterium possesses the gene (pgl) for the enzyme 6-phosphogluconolactonase, which can prevent the accumulation of the reactive intermediate that leads to gluconoylation. asm.orggoogle.com The gene from P. aeruginosa has been used in metabolic engineering strategies to suppress this modification in E. coli. asm.orggoogle.com

The formation of this compound is not a direct enzymatic synthesis of the final compound. Instead, it results from a spontaneous chemical reaction between a metabolic intermediate and the amino acid L-lysine.

The key metabolic pathway is the Pentose Phosphate Pathway (PPP) .

Formation of 6-Phosphogluconolactone : The enzyme Glucose-6-phosphate dehydrogenase, the first enzyme in the PPP, oxidizes glucose-6-phosphate to 6-phosphoglucono-δ-lactone. asm.orgwikipedia.org

Spontaneous Reaction : This lactone is a reactive electrophile. It can spontaneously (non-enzymatically) react with nucleophiles. In the context of protein modification, it reacts with the free N-terminal α-amino group of proteins or the ε-amino group of lysine residues. asm.orgwikipedia.org This forms a phosphogluconoyl adduct.

Dephosphorylation : Host cell phosphatases can then cleave the phosphate group, resulting in the final gluconoyl modification. nih.gov

The critical factor, especially in E. coli BL21(DE3), is the absence or low activity of the enzyme 6-phosphogluconolactonase (PGL) . asm.orgnih.gov PGL's role is to rapidly hydrolyze 6-phosphogluconolactone into 6-phosphogluconate, a less reactive compound. wikipedia.org The lack of PGL activity in BL21(DE3) leads to the accumulation of the reactive lactone, increasing the likelihood of spontaneous gluconoylation reactions. asm.orgnih.gov

Environmental and culture conditions significantly influence the extent of gluconoylation during fermentation, primarily by affecting the metabolic state of the cell and the flux through the pentose phosphate pathway.

| Factor | Impact on Gluconoylation | Research Findings |

| Culture Medium | Higher in minimal medium | Expression in M9 minimal medium, which has a high glucose concentration, leads to a greater abundance of gluconoylation compared to rich media like Luria broth (LB). nih.gov This is likely due to high glucose leading to higher intracellular concentrations of glucose-6-phosphate and subsequently, 6-phosphogluconolactone. nih.gov |

| Cell Density | Can increase modification | In high-cell-density fed-batch cultures, the metabolic burden on the cells is high, which can lead to the accumulation of reactive intermediates like 6-phosphogluconolactone, especially in strains lacking PGL activity. asm.orgasm.org |

| Temperature | Affects metabolic rate | Fermentation temperature, typically around 37°C for E. coli, directly influences enzyme activity and metabolic rates. nih.gov While not directly studied for gluconoylation, deviations from optimal temperature can stress the cells and alter metabolic fluxes, potentially impacting the pool of PPP intermediates. |

| Carbon Source | Glucose levels are key | High glucose concentrations are a primary driver for flux through the pentose phosphate pathway, which generates the 6-phosphogluconolactone precursor. nih.gov Using alternative carbon sources or controlled glucose feeding strategies can mitigate its accumulation. google.com |

Post-Translational Protein Modification (Gluconoylation)

Gluconoylation is a non-enzymatic post-translational modification (PTM) where a gluconoyl group is attached to a protein. asm.org This modification has been observed in recombinant proteins expressed in bacterial systems and can affect protein quality and function. asm.orgnih.gov It is considered a type of glycation. asm.org

Gluconoylation is frequently observed at the N-terminus of recombinant proteins, particularly those expressed at high levels in E. coli. nih.govnih.gov It has been noted often in proteins that carry an N-terminal polyhistidine tag (His-tag), a common feature used for protein purification. nih.govresearchgate.net However, the modification is not exclusive to His-tagged proteins. researchgate.net

The modification adds 178 Daltons to the mass of the protein, corresponding to the gluconoyl moiety. google.com A phosphogluconoylated intermediate, with a mass addition of 258 Da, can also be detected before the phosphate group is removed. asm.orggoogle.com The presence of this modification can interfere with protein crystallization and reduce the activity of enzymes. asm.org

Strategies to reduce or eliminate this unwanted modification focus on metabolic engineering of the expression host. Overexpressing a functional 6-phosphogluconolactonase (PGL) enzyme, for instance from P. aeruginosa, in E. coli BL21(DE3) has been shown to successfully suppress gluconoylation by reducing the intracellular pool of the reactive lactone precursor. asm.orgasm.org

The central molecule driving N-terminal gluconoylation is 6-phosphogluconolactone , an intermediate of the oxidative branch of the pentose phosphate pathway (PPP). asm.orgnih.gov

Generation : Glucose-6-phosphate dehydrogenase converts glucose-6-phosphate into 6-phosphoglucono-δ-lactone. asm.org

Reactivity : This lactone is a potent electrophile and is susceptible to nucleophilic attack from the free α-amino group at a protein's N-terminus. asm.orgwikipedia.org This forms a stable amide bond, attaching a phosphogluconoyl group to the protein.

Accumulation : In E. coli strains like BL21(DE3) that lack sufficient 6-phosphogluconolactonase (PGL) activity, 6-phosphogluconolactone accumulates to levels that favor the spontaneous modification of proteins. asm.orgnih.gov

Hydrolysis : The function of PGL is to prevent this accumulation by rapidly hydrolyzing the lactone to 6-phosphogluconic acid, thereby protecting the cell from spontaneous and potentially toxic reactions. wikipedia.org Overexpression of PGL enhances this hydrolysis, channeling metabolites efficiently through the PPP and preventing the side reaction of protein gluconoylation. asm.orgasm.org

The entire process, from the PPP to the final modified protein, is summarized in the table below.

| Step | Compound/Intermediate | Enzyme/Process | Outcome |

| 1 | Glucose-6-phosphate | Glucose-6-phosphate dehydrogenase | Formation of 6-phosphoglucono-δ-lactone. asm.org |

| 2 | 6-phosphoglucono-δ-lactone | Spontaneous Reaction | Reacts with protein N-terminus to form N-6-phosphogluconoyl-protein. nih.gov |

| 3 | N-6-phosphogluconoyl-protein | Cellular Phosphatases | Removal of the phosphate group to yield N-gluconoyl-protein. nih.gov |

| Alternative Path | 6-phosphoglucono-δ-lactone | 6-phosphogluconolactonase (PGL) | Hydrolysis to 6-phosphogluconate, preventing protein modification. wikipedia.org |

N-Terminal Protein Gluconoylation in Recombinant Expression Systems

Specificity and Sequence Context of Gluconoylation Sites

The formation of gluconoylation adducts on proteins is not random; it exhibits specificity for certain amino acid sequences, particularly at the N-terminus of a protein. Research has shown that polypeptide sequences with the structure GXXHHHH, where XX can be SS, SA, AS, or AA, are highly susceptible to α-N-6-phosphogluconoylation. google.com In contrast, sequences like SHHHHHH are less prone to this modification, and those such as PHHHHHH and PFHHHHHH are not modified at all. google.com This indicates that the amino acid context adjacent to the modification site plays a crucial role in determining the likelihood of gluconoylation.

While N-terminal modification is common, gluconoylation can also occur on internal lysine residues. google.comgoogleapis.com The local chemical environment and the accessibility of the lysine residue influence its susceptibility to modification.

Internal Lysine Residue Gluconoylation

Gluconoylation is not restricted to the N-terminus of proteins; it can also occur on the epsilon-amino group of internal lysine residues. google.comgoogleapis.com This modification has been identified in recombinant proteins, such as human interleukin-18, expressed in E. coli. google.comgoogleapis.com The presence of a +178 Da mass shift on a protein that lacks a hexahistidine tag is indicative of gluconoylation at an internal lysine. google.com The extent of this internal modification is influenced by factors such as the host strain used for protein expression and the culture conditions. google.comgoogle.com For instance, expressing a recombinant protein in an E. coli B strain can lead to the formation of 6-PGL adducts on internal lysines, a phenomenon that can be prevented by using a K-12 strain. google.com

Mechanisms of Non-Enzymatic Gluconoylation

Gluconoylation is primarily a non-enzymatic reaction, often referred to as a type of glycation. researchgate.netasm.orgresearchgate.net It occurs spontaneously through the chemical reaction between a reactive sugar derivative and an amino group on a protein. asm.orgnih.gov

The key reactive species is 6-phosphogluconolactone (6-PGL), an intermediate in the pentose phosphate pathway. google.comasm.orgnih.gov This lactone is an electrophile that can react with nucleophilic amino groups on proteins, such as the N-terminal α-amino group and the ε-amino group of lysine residues. google.comasm.orgnih.gov The initial modification results in the addition of a phosphogluconoyl group, which corresponds to a mass increase of 258 Da. google.com Subsequently, cellular phosphatases can cleave the phosphate group, leading to a gluconoyl adduct with a mass increase of 178 Da. google.comnih.gov

The accumulation of 6-PGL is a critical factor driving non-enzymatic gluconoylation. nih.gov Certain strains of E. coli, like BL21(DE3), are known to accumulate 6-PGL due to a lack of sufficient 6-phosphogluconolactonase activity, making them more prone to producing gluconoylated recombinant proteins. nih.govnih.gov The reaction is also influenced by the concentration of glucose in the culture medium; higher glucose levels can lead to increased concentrations of 6-phosphogluconolactone and consequently more gluconoylation. nih.gov

Enzymatic Counter-Reactions to Gluconoylation (e.g., Phosphogluconolactonase Activity)

The primary enzymatic defense against the accumulation of the reactive intermediate 6-phosphogluconolactone (6-PGL) is the enzyme 6-phosphogluconolactonase (PGL). google.comgoogle.comnih.gov PGL catalyzes the hydrolysis of 6-PGL to the more stable 6-phosphogluconic acid. google.comgoogle.comnih.gov This action prevents the buildup of 6-PGL and thereby reduces the incidence of non-enzymatic gluconoylation of proteins. google.comnih.gov

It has been demonstrated that the level of PGL activity in a host organism is crucial. nih.gov For example, E. coli strain BL21(DE3), which has low endogenous PGL activity, is prone to producing gluconoylated recombinant proteins. nih.gov Overexpressing a heterologous PGL enzyme in this strain has been shown to suppress the formation of these adducts. asm.orgnih.gov This metabolic engineering approach works by reducing the intracellular pool of 6-PGL. nih.gov

In some organisms, such as humans and Pseudomonas aeruginosa, the PGL gene has been identified and characterized. google.comgoogle.com In E. coli, while PGL activity has been observed, the specific gene responsible was not initially identified. google.comgoogle.com The introduction of a PGL-encoding gene from an organism like P. aeruginosa into an expression host is a patented method for preventing protein gluconoylation. google.com

Besides PGL, other enzymes known as "amadoriases," such as fructosyl lysine oxidase and fructose (B13574) lysine 3-phosphokinase, can catalyze deglycation reactions, breaking down the Amadori product formed during the initial stages of glycation and regenerating free amino groups. nih.gov

Presence in Biological Matrices and Food Products

This compound and related gluconoylated compounds can be found in various biological and food-related contexts, often as a result of fermentation or specific processing conditions.

L-lysine and its derivatives are widely used as supplements in animal feed to ensure proper nutrition for non-ruminant animals and fish. cabidigitallibrary.orgeuropa.eu These products are typically produced through fermentation using microorganisms like Escherichia coli. cabidigitallibrary.orgeuropa.eu While the final products are purified, the potential for side reactions like gluconoylation exists within the fermentation process.

In a study analyzing a hydrophilic extract of garlic, a compound identified as gluconoyl-alanine was detected, indicating that gluconoylated amino acids can be present in natural food products. unini.edu.mx

Chemical Synthesis and Derivatization of N6 D Gluconoyl L Lysine and Analogues

Chemical Synthesis Methodologies

The chemical synthesis of N6-D-Gluconoyl-L-lysine primarily revolves around the selective acylation of the ε-amino group of L-lysine with a gluconoyl moiety. This process requires careful control of reaction conditions and often involves the use of protecting groups to ensure the desired regioselectivity.

Use of Gluconolactone (B72293) in Synthetic Routes

D-glucono-δ-lactone serves as a key reactant in the synthesis of this compound. This cyclic ester of D-gluconic acid is susceptible to nucleophilic attack by the ε-amino group of lysine (B10760008). The reaction involves the ring-opening of the lactone to form a stable amide bond, resulting in the gluconoylation of the lysine residue. dtu.dkrsc.org

The reaction between D-glucono-δ-lactone and the ε-amino group of lysine is a non-enzymatic process. It is analogous to the glycation reactions observed in biological systems, where reducing sugars or their derivatives react with amino groups of proteins. nih.gov The gluconoylation of the N-terminus and lysine residues of recombinant proteins expressed in Escherichia coli is a known phenomenon, arising from the reaction with endogenous 6-phospho-glucono-δ-lactone. google.com This naturally occurring process provides a basis for the deliberate chemical synthesis of this compound.

For the synthesis to be specific to the ε-amino group, protecting the α-amino group of lysine is essential, as described in the previous section. The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system, and the pH is carefully controlled to ensure the amino group is sufficiently nucleophilic.

Enzymatic Synthesis Approaches

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. The use of enzymes can circumvent the need for protecting groups and often proceeds under mild reaction conditions with high stereospecificity.

Characterization of Enzymes Involved in Gluconoyl-Lysine Formation

While the non-enzymatic gluconoylation of proteins is well-documented, specific enzymes that catalyze the direct formation of this compound are not extensively characterized in the literature. However, the broader classes of enzymes involved in lysine acylation and modification provide insights into potential biocatalytic routes.

Lysine acetyltransferases (KATs) are a well-studied family of enzymes that transfer an acetyl group to the ε-amino group of lysine residues. nih.gov While their natural substrate is acetyl-CoA, the possibility of engineering these enzymes to accept a gluconoyl donor could be a promising avenue for research.

Other enzymes, such as transaminases, are known to modify the side chain of lysine. For example, L-lysine 6-transaminase catalyzes the transfer of the ε-amino group of L-lysine to 2-oxoglutarate. wikipedia.orgyoutube.com Although this is not an acylation reaction, it demonstrates the existence of enzymes that specifically recognize and act upon the ε-amino group of lysine.

The discovery and characterization of novel enzymes, potentially from microbial sources, that exhibit Nε-acyl-L-lysine specificity could pave the way for efficient enzymatic synthesis of this compound. For instance, an Nε-acyl-L-lysine-specific aminoacylase (B1246476) from Streptomyces mobaraensis has been identified, which could potentially be used in the synthesis of such compounds. google.com

Biocatalytic Strategies for Enhanced Yields

To enhance the yields of enzymatically synthesized this compound, several biocatalytic strategies can be employed. Whole-cell biocatalysis is an attractive approach as it eliminates the need for enzyme purification and can provide a stable environment for the enzyme, along with in situ cofactor regeneration. nih.govnih.govmdpi.com

Metabolic engineering of microbial hosts, such as E. coli, can be utilized to overproduce the necessary enzymes and precursor molecules. This can involve the introduction of heterologous genes encoding for enzymes with the desired activity or the modification of existing metabolic pathways to channel substrates towards the synthesis of the target compound.

Directed evolution and protein engineering techniques can be applied to improve the catalytic efficiency, substrate specificity, and stability of candidate enzymes. By creating and screening libraries of enzyme variants, it is possible to identify mutants with enhanced performance for the synthesis of this compound.

Synthesis of Gluconoyl-Modified Poly(L-lysine) and Polypeptides

Poly(L-lysine) (PLL) is a cationic polymer with a wide range of applications in drug delivery, gene transfection, and tissue engineering. The modification of PLL with gluconoyl groups can alter its physicochemical properties, such as solubility, biocompatibility, and interaction with biological systems.

The synthesis of gluconoyl-modified poly(L-lysine) can be achieved by reacting PLL with D-glucono-δ-lactone. The primary ε-amino groups along the PLL backbone act as nucleophiles, attacking the lactone ring to form amide linkages. This results in a graft copolymer, poly(L-lysine)-graft-D-gluconic acid. The degree of gluconoylation can be controlled by adjusting the molar ratio of gluconolactone to lysine residues and the reaction conditions.

Another approach involves the ring-opening polymerization of a gluconolactone derivative, which can then be coupled to a polypeptide backbone. rsc.org This method allows for the synthesis of well-defined block copolymers with controlled molecular weight and architecture.

The synthesis of polypeptides containing site-specifically incorporated this compound can be achieved through solid-phase peptide synthesis. This involves the use of a pre-synthesized Nα-protected-Nε-(D-gluconoyl)-L-lysine building block, which is then incorporated into the growing peptide chain at the desired position.

Below is a table summarizing the key synthesis strategies:

| Synthesis Target | Methodology | Key Reactants/Components | Primary Advantages |

| This compound | Chemical Synthesis | L-lysine with α-amino protection, D-glucono-δ-lactone | High yield, well-established principles |

| Enzymatic Synthesis | L-lysine, D-gluconic acid derivative, specific acyltransferase (hypothetical) | High selectivity, mild conditions, environmentally friendly | |

| Gluconoyl-Modified Poly(L-lysine) | Chemical Modification | Poly(L-lysine), D-glucono-δ-lactone | Straightforward, tunable degree of modification |

| Polymerization | Gluconolactone derivative, polypeptide initiator | Controlled architecture, well-defined polymers |

Anchoring Gluconoyl Moieties to Poly(L-lysine) Backbones

The principal method for attaching gluconoyl moieties to a poly(L-lysine) backbone involves the reaction between the ε-amino group of the lysine residues and D-glucono-δ-lactone, the cyclic ester of D-gluconic acid. This reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the lactone, leading to the opening of the ring and the formation of a stable amide bond. This process is a form of non-enzymatic glycation.

The reaction is typically carried out in an aqueous solution under basic conditions, which facilitates the deprotonation of the ε-amino groups, thereby increasing their nucleophilicity. Key parameters influencing the efficiency of this conjugation include the pH of the reaction medium, the temperature, and the molar ratio of the sugar to the lysine residues.

Recent research has explored a simplified "in vacuo" glycation method, which involves incubating PLL with a reducing sugar like D-glucose at elevated temperatures. Optimal conditions for the conjugation of D-glucose to poly(L-lysine) have been identified as a molar ratio of 4 sugar equivalents per lysine residue, a pH of 8, and a temperature of 65°C. nih.gov These conditions have been reported to yield a high degree of functionalization, exceeding 95%, with minimal formation of advanced glycation end-products (AGEs). nih.gov The successful conjugation and preservation of the polymer's solubility have been confirmed through structural characterization. nih.gov

The resulting poly(L-lysine)-graft-D-gluconic acid (PLL-g-GA) is a well-defined glycopolymer. Characterization of these modified polymers is crucial to confirm the successful grafting and to determine the degree of substitution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed for this purpose. For instance, in the 1H NMR spectrum of ε-poly-L-lysine, characteristic peaks are observed at δ: 3.74 (s, 1H), 3.07 (s, 2H), 1.69 (s, 2H), 1.41 (s, 2H), and 1.22 (s, 2H) in D2O. Following gluconoylation, new signals corresponding to the protons of the gluconoyl moiety would appear, and changes in the integration of the lysine backbone signals would allow for the calculation of the grafting density.

Table 1: Reaction Conditions for Gluconoylation of Poly(L-lysine)

| Parameter | Condition | Outcome | Reference |

| Reactant | D-glucose | High degree of functionalization | nih.gov |

| Molar Ratio (Sugar:Lysine) | 4:1 | >95% functionalization | nih.gov |

| pH | 8 | Optimal for high yield | nih.gov |

| Temperature | 65°C | Efficient conjugation | nih.gov |

| Reaction Environment | In vacuo | Minimizes side reactions | nih.gov |

Derivatization of Statistical and Block Co-polypeptides

The principles of anchoring gluconoyl moieties to poly(L-lysine) homopolymers can be extended to more complex polypeptide architectures, such as statistical and block copolymers containing L-lysine residues. The synthesis of these copolymers often involves the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) of the constituent amino acids.

For statistical copolymers , a mixture of the respective NCAs is polymerized simultaneously. For example, a statistical copolymer of L-lysine and another amino acid, such as L-leucine, can be synthesized. Subsequent gluconoylation would then modify the ε-amino groups of the lysine residues distributed along the polymer chain. The reactivity of the lysine residues in a copolymer may be influenced by the nature of the neighboring amino acid residues.

For block copolymers , the NCAs are polymerized sequentially. For instance, a diblock copolymer such as poly(L-lysine)-block-poly(L-leucine) can be prepared. The selective derivatization of the poly(L-lysine) block with gluconoyl moieties can then be achieved using the methods described previously. This results in an amphiphilic block copolymer with a hydrophilic, glycosylated block and a hydrophobic block.

The synthesis of such copolymers is a versatile strategy to create materials with tailored properties. For example, poly(L-lysine)-block-poly(ethylene glycol)-block-poly(L-lysine) triblock copolymers have been synthesized via the ROP of ε-benzyloxycarbonyl-L-lysine N-carboxyanhydride (Z-L-lysine NCA) using an amino-terminated poly(ethylene glycol) as a macroinitiator. nih.gov Following the deprotection of the lysine side chains, these copolymers can be functionalized with gluconoyl moieties.

The characterization of these derivatized copolymers is essential to confirm their structure and composition. 1H NMR spectroscopy is a powerful tool for this purpose. For example, the 1H NMR spectrum of a poly(L-lysine)-block-poly(L-leucine) copolymer would show distinct signals for both the lysine and leucine (B10760876) residues. After gluconoylation, the appearance of new signals from the gluconoyl group and a shift in the signals of the lysine side chain would confirm the modification.

Table 2: Examples of Poly(L-lysine) Copolymers for Potential Gluconoylation

| Copolymer Type | Monomers | Synthesis Method | Potential Application of Gluconoylated Form |

| Statistical | L-lysine, L-leucine | ROP of mixed NCAs | Biocompatible materials with tunable hydrophilicity |

| Diblock | L-lysine, L-leucine | Sequential ROP of NCAs | Self-assembling systems for drug delivery |

| Triblock | L-lysine, Poly(ethylene glycol) | ROP of Lys(Z)-NCA initiated by H2N-PEG-NH2 | Hydrogels and drug delivery vehicles |

The derivatization of these copolymers with gluconoyl moieties is a promising strategy for the development of advanced biomaterials with controlled properties and functionalities.

No Direct Evidence Found for Metabolic Pathways of this compound

Despite extensive investigation into lysine metabolism, scientific literature accessible through current search capabilities does not provide direct evidence for the specific enzymatic and metabolic transformations of the chemical compound this compound as a defined metabolic intermediate.

Lysine metabolism is known to proceed through distinct routes. In mammals, the primary catabolic route is the saccharopine pathway, which ultimately leads to the formation of alpha-aminoadipate. mdpi.comwikipedia.orgnih.gov Bacteria, on the other hand, utilize several pathways for lysine degradation and biosynthesis, with the diaminopimelate (DAP) pathway being a key route for lysine synthesis. mdpi.comwikipedia.orgfrontiersin.org

The concept of "gluconoylation" of lysine has been identified, primarily as a non-enzymatic post-translational modification of proteins. nih.govresearchgate.net This modification typically occurs during the production of recombinant proteins in hosts like Escherichia coli, where a reactive form of gluconic acid, 6-phospho-glucono-δ-lactone, can react with the amino groups of lysine residues. nih.govresearchgate.net However, this is described as a chemical modification rather than a step in a defined metabolic pathway catalyzed by specific enzymes.

Searches for the enzymatic degradation of this compound, its role in the alpha-aminoadipate or diaminopimelate pathways, or its processing by enzymes such as Lysine 6-Dehydrogenase or L-Lysine Oxidase have not yielded any specific results. The available literature focuses on the metabolism of unmodified L-lysine and its recognized derivatives.

Therefore, based on the currently accessible information, it is not possible to construct a scientifically accurate article detailing the enzymatic and metabolic transformations of this compound according to the specified outline. The foundational premise that this compound is a known intermediate in the detailed catabolic and biosynthetic pathways appears to be unsubstantiated in the available scientific literature.

Enzymatic and Metabolic Transformations Involving N6 D Gluconoyl L Lysine

Role in Amino Acid Metabolism

Influence on Pentose (B10789219) Phosphate (B84403) Pathway Flux

The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis, generating NADPH and precursors for nucleotide biosynthesis. spandidos-publications.com The glycation of proteins and amino acids, particularly by pentose sugars like ribose-5-phosphate (B1218738) (a key intermediate in the PPP), can have significant metabolic implications. portlandpress.commdpi.com

Advanced glycation end-products (AGEs) derived from pentoses are linked to the activity of the pentose phosphate pathway. diabetesjournals.org For instance, the formation of pentosidine, a fluorescent crosslink AGE, is primarily derived from pentose precursors and is associated with PPP activity. diabetesjournals.org While direct studies on N6-D-Gluconoyl-L-lysine's effect on PPP flux are not available, the glycation process itself is intertwined with this pathway. High activity of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, can lead to an increased availability of ribose, a precursor for glycation. researchgate.net Conversely, the accumulation of glycated products could potentially influence metabolic feedback loops affecting the PPP, though this remains an area for further investigation.

In some cancers, the enzyme 6-phosphogluconate dehydrogenase (6PGD) in the PPP is activated by lysine (B10760008) acetylation, which enhances NADP+ binding and promotes the formation of active enzyme dimers. spandidos-publications.com This highlights how modifications to lysine residues can directly impact the flux through the PPP.

Interactions with Lysine-Modifying Enzymes

The gluconoyl moiety attached to the N6 position of lysine in this compound can sterically and chemically hinder the interaction of this compound with enzymes that typically modify lysine.

Lysine N6-hydroxylase (also known as L-lysine 6-monooxygenase) is a flavoprotein that catalyzes the hydroxylation of the N6-amino group of L-lysine, a key step in the biosynthesis of siderophores like aerobactin (B1664392) in bacteria. nih.govwikipedia.org The enzyme exhibits a high degree of specificity for its substrate, L-lysine. qmul.ac.uk Studies on the enzyme from Escherichia coli have shown that while L-lysine and derivatives with a similar side chain length can be hydroxylated, other analogs are not substrates. nih.govrhea-db.org For example, ornithine, which has a shorter side chain, is not hydroxylated. nih.gov

Given the stringent substrate specificity of lysine N6-hydroxylase, it is highly improbable that this compound would serve as a substrate. The large gluconoyl group attached to the N6-amino group would likely prevent the compound from fitting into the active site of the enzyme. Research has demonstrated that the enzyme is very specific, with even small changes to the lysine structure affecting its activity. nih.gov

Table 1: Substrate Specificity of Lysine N6-Hydroxylase

| Substrate Analogue | Hydroxylation Activity | NADPH Oxidase Activity | Reference |

|---|---|---|---|

| L-Lysine | Yes | Enhanced | nih.gov |

| Ornithine | No | Not Affected | nih.gov |

| Homolysine | No | Accelerated | nih.gov |

Lysine decarboxylase is an enzyme that catalyzes the conversion of lysine to cadaverine. frontiersin.org This reaction is important in bacterial acid stress response and polyamine metabolism. The activity of lysine decarboxylase is dependent on the availability of its substrate, lysine. rsc.org In Vibrio vulnificus, the enzyme CadA has an apparent Km for lysine of 0.45 ± 0.05 mM. frontiersin.org

The presence of a gluconoyl group at the N6 position of lysine would almost certainly inhibit its decarboxylation by lysine decarboxylase. The active site of the enzyme is tailored to bind L-lysine, and the bulky, negatively charged gluconoyl group would prevent proper binding and catalysis. Some lysine decarboxylases can act on both L-lysine and L-ornithine, but they still exhibit specificity for the free amino acid structure. nih.gov

Protein lysine acetylation is a major post-translational modification that plays a critical role in regulating a wide range of cellular processes, including gene expression and metabolism. nih.govplos.org Acetylation neutralizes the positive charge of the lysine side chain, which can alter protein structure, protein-protein interactions, and protein-DNA interactions. plos.org

Gluconoylation, like acetylation, modifies the ε-amino group of lysine. This shared modification site creates a basis for competitive interaction, or "crosstalk," between the two processes. frontiersin.org If a lysine residue is already gluconoylated, it cannot be acetylated, and vice versa. This competition could have significant downstream effects on cellular signaling and function. For example, crosstalk between lysine acetylation and other modifications like phosphorylation and ubiquitination is known to form complex regulatory networks. nih.govnih.gov The introduction of gluconoylation could potentially interfere with these established regulatory codes. While direct evidence for crosstalk between gluconoylation and acetylation is not yet established, the principle of competition for the same lysine residue suggests it is a strong possibility.

Diaminopimelate decarboxylase (LysA) catalyzes the final step in the lysine biosynthetic pathway in most bacteria, converting diaminopimelate (DAP) to L-lysine. researchgate.netwikipedia.org The regulation of the lysA gene is complex and involves both repression by lysine and induction by DAP. oup.comnih.gov In E. coli, the LysA protein itself can act as an autogenous regulator of its own expression, with lysine acting as an effector in this process. oup.comoup.com

This compound is not a direct substrate or product of LysA. However, as a modified form of lysine, its presence could theoretically influence the regulatory mechanisms that control LysA expression. The regulatory system is sensitive to the levels of free lysine. oup.com If this compound were to be transported into the cell, it might interfere with the sensing of lysine levels, although this is speculative. The expression of the lysA gene is also dependent on an activator protein, LysR. nih.govnih.gov

Transport Mechanisms Across Biological Membranes

The transport of modified amino acids across biological membranes is a complex process that often relies on specific transporter proteins. While the exact transport mechanism for this compound has not been elucidated, general principles of amino acid and modified molecule transport can provide insights. Free adducts of advanced glycation end-products (AGEs), which are structurally similar to this compound, are known to have high membrane permeability via amino acid and other transporters. diabetesjournals.org

It is possible that this compound could be transported by general amino acid transporters, although its large gluconoyl group might reduce the efficiency of transport or even prevent it. Alternatively, specific transporters for modified amino acids or polyamines might be involved. For example, mannose receptors on cells like dendritic cells and macrophages can mediate the uptake of mannosylated proteins. wiley.com Given the sugar-like moiety of the gluconoyl group, it is conceivable that a similar receptor-mediated mechanism could be involved in the uptake of this compound, although this has not been demonstrated.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Lysine | Lys |

| Cadaverine | - |

| Diaminopimelate | DAP |

| Ornithine | - |

| Homolysine | - |

| (S)-2-aminoethyl-L-cysteine | - |

| Ribose-5-phosphate | R5P |

| Glucose-6-phosphate | G6P |

| Pentosidine | - |

Characterization of Lysine Exporters (e.g., LysE Superfamily)

The export of L-lysine from the cytoplasm is a crucial process, particularly in microorganisms used for the industrial production of this amino acid, to prevent the toxic effects of its intracellular accumulation. The LysE superfamily of transport proteins is a primary facilitator of this process. wikipedia.org

Members of the LysE superfamily are transmembrane proteins found widely distributed across bacteria, including both Gram-positive and Gram-negative species. wikipedia.orgtcdb.org Homologues have been identified in various bacteria such as Corynebacterium glutamicum, Escherichia coli, Bacillus subtilis, and Mycobacterium tuberculosis. tcdb.orgnih.gov These proteins are typically between 190 and 240 amino acyl residues in length and are characterized by a hydrophobic structure, generally predicted to have six transmembrane α-helical segments (TMSs). wikipedia.orgtcdb.orgnih.gov However, detailed analysis of LysE from C. glutamicum suggested a topology of five transmembrane helices, with the N-terminus in the cytoplasm and the C-terminus in the periplasm. nih.gov

Functionally, these proteins act as exporters for basic amino acids. For instance, LysE in C. glutamicum has been shown to export L-lysine and L-arginine, while its homologue in E. coli, ArgO, exports arginine and can also handle canavanine. tcdb.orgescholarship.org The export process is an active transport mechanism, primarily driven by the proton motive force, functioning as a proton antiport system. tcdb.orgescholarship.org

The LysE superfamily is diverse and includes several families that transport a wide range of substrates beyond basic amino acids. nih.gov These include the RhtB family, which exports neutral amino acids like threonine and homoserine, and the CadD family, involved in heavy metal resistance through the efflux of cadmium ions (Cd2+). nih.govescholarship.org This functional diversity highlights the evolutionary adaptation of a common structural scaffold for the transport of various solutes. nih.gov

Table 1: Characteristics of the LysE Superfamily of Exporters

| Feature | Description | References |

| Protein Family | LysE Superfamily | escholarship.org, nih.gov, nih.gov |

| Primary Function | Export of solutes, including amino acids and heavy metal ions. | nih.gov, wikipedia.org |

| Key Members | LysE (Corynebacterium glutamicum), ArgO (Escherichia coli). | escholarship.org, tcdb.org |

| Substrates | L-lysine, L-arginine, D-lysine, neutral amino acids, heavy metal ions (e.g., Cadmium). | escholarship.org, nih.gov |

| Distribution | Widely found in Gram-negative and Gram-positive bacteria. | tcdb.org, wikipedia.org |

| Size | Typically 190-240 amino acid residues. | tcdb.org |

| Structure | Predicted to have 6 transmembrane segments (TMSs), though 5 TMSs have been shown for LysE of C. glutamicum. | nih.gov, nih.gov |

| Energy Source | Proton Motive Force (H+ antiport). | tcdb.org, wikipedia.org |

Regulation of Intracellular Lysine Concentration by Transport Proteins

The regulation of these transport systems occurs at the transcriptional level. In C. glutamicum, the expression of the lysE gene is controlled by the transcriptional regulator LysG, which belongs to the LysR-type transcriptional regulator (LTTR) family. escholarship.org The activity of LysG is induced by the presence of basic amino acids such as lysine, arginine, or histidine, ensuring that the exporter is synthesized when intracellular concentrations of these amino acids rise. escholarship.org Similarly, in E. coli, the expression of the arginine exporter argO is repressed by intracellular lysine, suggesting a mechanism to maintain a balance between the levels of these two basic amino acids. escholarship.org

In other bacteria, such as Bacillus subtilis, the regulation of lysine biosynthesis and transport genes involves RNA-based mechanisms known as riboswitches. nih.gov The "LYS element" is a conserved RNA structure found in the leader region of lysine-related genes. This element can bind directly to lysine, and this binding event modulates gene expression by either causing premature termination of transcription or by blocking translation initiation. nih.gov This allows the cell to rapidly respond to changes in lysine availability without the need for protein-based regulators.

The transport of lysine across cell membranes can be complex, involving multiple systems with different specificities and energy dependencies. Studies using human intestinal Caco-2 cells have shown that lysine transport involves both sodium-dependent and sodium-independent mechanisms located on different membrane domains. researchgate.net While uptake can be sodium-independent, the efflux of lysine into the bloodstream appears to be a sodium-dependent process, highlighting the specialized roles of transporters in maintaining systemic lysine availability. researchgate.net In yeast, the high-affinity lysine importer Lyp1 can accumulate lysine to very high intracellular concentrations, a process which has been linked to the cell's antioxidant defense strategy. nih.gov The regulation of such importers is crucial to prevent the potential toxicity associated with excessive amino acid accumulation.

Table 2: Mechanisms for Regulating Intracellular Lysine Concentration

| Regulatory Mechanism | Description | Organism/System Example | References |

| Transcriptional Activation | The LysG protein activates the expression of the lysE exporter gene in the presence of high concentrations of lysine, arginine, or histidine. | Corynebacterium glutamicum | escholarship.org |

| Transcriptional Repression | Intracellular lysine represses the expression of the argO gene, which exports arginine, helping to balance basic amino acid levels. | Escherichia coli | escholarship.org |

| RNA Riboswitch (Transcription Attenuation) | A conserved "LYS element" in the mRNA leader sequence binds lysine, causing premature transcription termination of lysine biosynthesis and transport genes. | Bacillus subtilis | nih.gov |

| RNA Riboswitch (Translation Attenuation) | Lysine binding to the LYS element in the mRNA leader sequence blocks the ribosome binding site, inhibiting translation. | Various bacteria | nih.gov |

| Differential Transport Mechanisms | Cells utilize distinct transporters on different membranes (e.g., apical vs. basolateral) with different energy dependencies (Na+-dependent vs. Na+-independent) to control directional flux. | Human intestinal cells (Caco-2) | researchgate.net |

Biological Roles and Mechanisms of N6 D Gluconoyl L Lysine in Vitro/cellular Level

Cellular Responses to Oxidative Stress

While direct studies on the role of N6-D-Gluconoyl-L-lysine in oxidative stress are not extensively documented, its formation is intrinsically linked to a key metabolic pathway that governs the cellular redox state. The precursor for gluconoylation is 6-phosphogluconolactone (6-PGL), a reactive intermediate of the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govasm.org The primary function of the PPP is to produce NADPH, which is the principal cellular reductant used by glutathione (B108866) reductase to maintain a pool of reduced glutathione, a critical antioxidant.

The enzymatic control of 6-PGL levels is crucial; its accumulation, which leads to gluconoylation, suggests a potential dysregulation in the PPP. nih.gov In aerobic environments, cells are constantly exposed to reactive oxygen species (ROS) generated from mitochondrial respiration and other metabolic processes. nih.govmdpi.com An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, which can damage proteins, lipids, and nucleic acids. nih.gov Other forms of protein glycosylation, such as O-GlcNAcylation, have a complex and reciprocal relationship with oxidative stress, where glycosylation levels can modulate stress signaling pathways. nih.gov For instance, O-GlcNAcylation of the transcription factor FoxO1, which regulates the expression of antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD) and catalase, can enhance its activity. nih.gov Given that gluconoylation stems from a central metabolic pathway tied to NADPH production, it is plausible that the conditions leading to this modification could impact the cell's capacity to respond to oxidative stress.

Modulation of Energy Metabolism and Related Pathways

The formation of this compound is directly tied to the efficiency of energy metabolism, specifically the pentose phosphate pathway (PPP). Gluconoylation of proteins is often observed in recombinant protein expression systems, particularly in Escherichia coli strain BL21(DE3), which has been found to lack sufficient activity of the enzyme 6-phosphogluconolactonase (PGL). nih.govnih.gov This enzyme is responsible for hydrolyzing 6-phosphogluconolactone (6-PGL) to 6-phosphogluconic acid, the next step in the PPP. nih.govasm.org

In the absence of sufficient PGL activity, the reactive 6-PGL intermediate accumulates and can non-enzymatically modify proteins by reacting with lysine (B10760008) residues, leading to gluconoylation. nih.govresearchgate.net Research has demonstrated that metabolically engineering these E. coli strains to overexpress a heterologous PGL enzyme effectively suppresses this unwanted modification. nih.govasm.org Significantly, this intervention also has profound positive effects on cellular metabolism. The enhanced PGL activity improves the metabolic flux through the PPP, leading to increased biomass yield and higher specific productivity of heterologous proteins. nih.govasm.orgresearchgate.net This highlights that the occurrence of gluconoylation is a marker of metabolic bottleneck in the PPP, and its prevention can optimize cellular energy and precursor availability for growth and protein synthesis. asm.org

| Parameter | Effect of PGL Overexpression | Reference |

|---|---|---|

| Gluconoylation of Heterologous Proteins | Suppressed/Eliminated | nih.govasm.org |

| Biomass Yield | Increased by ~50% | nih.govresearchgate.net |

| Specific Protein Productivity | Increased by ~60% | nih.govresearchgate.net |

| Metabolic Flux (PPP) | Increased Precursor and NADPH Fluxes | asm.orgresearchgate.net |

Influence on Inflammatory Processes

There is currently a lack of direct research investigating the specific influence of this compound on inflammatory processes. However, the broader field of glycobiology has firmly established that protein glycosylation is a critical regulator of inflammation. frontiersin.org Post-translational modifications involving sugar moieties can profoundly alter the function of proteins involved in the immune system. frontiersin.org

For example, N-glycosylation changes are a known feature of chronic inflammatory diseases and can modulate immune cell interactions and effector functions. frontiersin.org Another well-studied modification, O-GlcNAcylation, plays a complex and sometimes contradictory role in inflammation. frontiersin.orgnih.gov It can modulate the activity of Nuclear Factor κB (NF-κB), a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes. frontiersin.orgnih.gov Depending on the context, O-GlcNAcylation has been shown to both increase and inhibit NF-κB transcriptional activity. frontiersin.org Given that gluconoylation represents another form of protein modification with a glucose-derived molecule, it could potentially influence inflammatory signaling, but this remains a hypothetical area requiring future investigation.

Impact on Protein Functionality and Stability due to Post-Translational Gluconoylation

Gluconoylation is a non-enzymatic post-translational modification (PTM) that can adversely affect the quality and functionality of proteins. nih.govasm.orgjackwestin.comkhanacademy.org The attachment of a gluconoyl group to the ε-amino group of a lysine residue introduces a bulky and negatively charged moiety, which can alter the protein's structure, stability, and interactions. rsc.org In the context of producing therapeutic proteins, such modifications are considered undesirable as they can impact the drug's efficacy, stability, and immunogenicity. google.com The extent of these glycation reactions is often dependent on the number of reactive ε-amino groups of lysine residues available on the protein's surface. nih.gov

A significant and documented consequence of gluconoylation and its precursor modification, phosphogluconoylation, is the inhibition of protein crystallization. nih.govgoogle.com Obtaining high-quality crystals is the primary bottleneck in determining the three-dimensional structure of proteins by X-ray crystallography. biolscigroup.us The formation of a well-ordered crystal lattice requires specific and consistent intermolecular interactions. The non-enzymatic nature of gluconoylation can lead to a heterogeneous population of protein molecules with modifications at various surface lysines, which interferes with the uniform packing required for crystallization. nih.gov The addition of the gluconoyl group alters the surface charge and hydrogen-bonding potential of the protein, disrupting the precise contacts necessary for crystal formation. google.com

The modification of lysine residues can have a direct impact on the catalytic activity of enzymes. While specific studies on this compound are limited, related glycation events have been shown to be inhibitory. For example, the glycation of alanine (B10760859) aminotransferase at a specific lysine residue (Lys313) has been demonstrated to significantly reduce its catalytic activity. google.comasm.org PTMs can affect enzyme function in several ways. nih.gov If the modification occurs within or near the active site, it can sterically hinder substrate binding. Alternatively, the introduction of a charged group like gluconate can alter the local electrostatic environment, which may be critical for substrate recognition, catalysis, or maintaining the optimal conformation of the active site.

| Protein Property | Effect of Gluconoylation/Related Glycation | Mechanism | Reference |

|---|---|---|---|

| Functionality & Quality | Adversely Affected | Causes structural and chemical heterogeneity. | nih.govgoogle.com |

| Crystallization | Inhibited | Alters surface properties, preventing uniform crystal lattice formation. | nih.govgoogle.com |

| Enzyme Catalytic Activity | Reduced | Steric hindrance or alteration of electrostatic environment in the active site. | google.comasm.orgnih.gov |

Interactions with Cellular Components (e.g., Macrophage Activation by Gluconoyl-Polylysine Conjugates)

The interaction of gluconoylated proteins with specific cellular components has not been extensively studied. However, the behavior of the underlying poly-L-lysine (PLL) polymer provides a basis for potential interactions with immune cells like macrophages. PLL is a positively charged polymer known to interact with cell surfaces and can induce macrophage activation. nih.gov Studies have shown that coating microcapsules with PLL leads to a significant increase in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) by macrophages. nih.gov

Furthermore, conjugating otherwise inactive molecules to a multi-poly(DL-alanyl)-poly(L-lysine) carrier can render them capable of activating macrophages. asm.org This suggests that the PLL backbone itself is a potent immunomodulator. Modifying this backbone by attaching D-gluconoyl groups to the lysine residues would neutralize the positive charges and add bulky, hydrophilic groups. Such a change in the physicochemical properties of the polymer would likely modulate its interaction with macrophage surface receptors, although the specific outcome—whether it would enhance, inhibit, or alter the nature of the activation—is unknown and requires empirical investigation. The development of poly-d-lysine coated nanoparticles for identifying pro-inflammatory macrophages further underscores the significant interaction between lysine polymers and these key immune cells. nih.gov

Role in Gene Expression and Regulatory Networks

The modification of proteins through the addition of this compound, a form of non-enzymatic glycation, represents a significant intersection of metabolic processes and the regulation of genetic information. While direct studies on this compound are an emerging field, the broader understanding of protein glycation, particularly of nuclear proteins, provides a framework for its potential impact on gene expression and regulatory networks at the cellular level. This modification can influence the intricate machinery that controls which genes are turned on or off, thereby affecting cellular function and fate.

The primary mechanism by which this compound is thought to influence gene expression is through the modification of histone proteins. Histones are crucial for packaging DNA into a compact structure called chromatin, and their post-translational modifications (PTMs) are key regulators of chromatin accessibility and, consequently, gene transcription. The addition of a bulky and charged molecule like a gluconoyl group to lysine residues on histone tails can alter the electrostatic interactions between histones and DNA, potentially leading to changes in chromatin structure. nih.govmorressier.comnih.gov

Furthermore, the lysine residues on histones are also targets for a variety of other well-established regulatory PTMs, such as acetylation and ubiquitination. These modifications are dynamically added and removed by specific enzymes to control gene expression. The presence of an this compound modification on a lysine residue can physically block the addition of these other regulatory marks, a phenomenon known as "crosstalk." This interference can disrupt the normal patterns of histone modifications that are essential for proper gene regulation. For instance, histone acetylation is generally associated with active gene transcription, and its prevention by gluconoylation could lead to gene silencing. nih.gov

Recent research has begun to shed light on the widespread nature of non-enzymatic modifications on histones and their implications for cellular function. While specific data for this compound is still being gathered, proteomic studies on other forms of lysine glycation provide valuable insights. These studies have identified numerous sites of glycation on histones, often at residues that are also known to be acetylated or methylated.

Table 1: Examples of Lysine Modifications on Histone Proteins and Their Potential Overlap with Glycation

| Histone | Lysine Residue | Known Regulatory PTM | Potential Consequence of Gluconoylation |

| H3 | K9 | Acetylation, Methylation | Interference with transcriptional activation/repression signals |

| H3 | K14 | Acetylation | Inhibition of gene activation |

| H3 | K27 | Acetylation, Methylation | Disruption of Polycomb-mediated gene silencing |

| H4 | K16 | Acetylation | Alteration of higher-order chromatin structure |

This table is illustrative and based on the known roles of lysine PTMs and the potential for interference by glycation. Specific experimental verification for this compound at these sites is a subject of ongoing research.

Beyond histones, transcription factors and other nuclear proteins involved in gene regulation are also potential targets for modification by this compound. The addition of this modification could alter their DNA-binding affinity, protein-protein interactions, or subcellular localization, thereby directly impacting their ability to regulate gene expression.

Analytical and Structural Characterization Methodologies for N6 D Gluconoyl L Lysine

Spectroscopic Techniques

Spectroscopic techniques are fundamental in the analytical and structural characterization of N6-D-Gluconoyl-L-lysine. These methods provide detailed information about its chemical structure, facilitate its identification in complex mixtures, and allow for its quantification. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful techniques employed for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. It provides detailed information on the chemical environment of individual atoms, allowing for the precise assignment of the molecule's structure and the monitoring of its chemical stability.

The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR chemical shifts provides a unique fingerprint for the N-terminal gluconoyl modification. nih.gov These assignments are crucial for confirming the identity of the gluconoyl moiety attached to a lysine (B10760008) residue. nih.gov The characteristic signals for the gluconoyl group are often observed in the ¹H-¹³C HSQC spectra of proteins that have undergone this modification. nih.gov

Detailed NMR studies on recombinant proteins have established the chemical shifts for the gluconoyl group. nih.gov These reference values are essential for identifying gluconoylation in other proteins, particularly when they are isotopically labeled. nih.gov

Below is a table summarizing the reported ¹H and ¹³C chemical shifts for the gluconoyl moiety attached to a protein, as well as for the related compound, gluconate, which is a hydrolysis product. nih.gov

| Nucleus | Gluconoyl (ppm) | Gluconate (ppm) |

|---|---|---|

| ¹³C2 | 76.1 | 72.8 |

| ¹³C3 | 74.9 | 72.3 |

| ¹³C4 | 72.0 | 71.7 |

| ¹³C5 | 73.6 | 73.6 |

| ¹³C6 | 63.9 | 63.9 |

| ¹H2 | 4.27 | 4.12 |

| ¹H3 | 4.01 | 3.99 |

| ¹H4 | 3.80 | 3.71 |

| ¹H5 | 3.80 | 3.71 |

| ¹H6a | 3.74 | 3.65 |

| ¹H6b | 3.66 | 3.57 |

NMR spectroscopy is also a powerful method for observing the chemical stability of the this compound linkage in real-time. The amide bond linking the gluconoyl group to the lysine residue can undergo hydrolysis over time, especially under specific pH and temperature conditions. nih.gov This process results in the cleavage of the modification, yielding a free N-terminus on the lysine residue and gluconate. nih.gov

This hydrolysis can be directly monitored by NMR. As the reaction proceeds, the characteristic NMR signals corresponding to the gluconoyl moiety decrease in intensity, while a new set of signals corresponding to gluconate appears and grows over time. nih.gov This has been observed in studies where hydrolysis occurred over a period of a few days at pH values between 4.7 and 6.5. nih.gov The appearance of the gluconate spin system in 2D and 3D NMR spectra provides conclusive evidence of the degradation pathway. nih.gov

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique that plays a critical role in the identification and quantification of this compound. It is often the first method to detect this post-translational modification on proteins. nih.gov MS-based approaches can be used to analyze both the modified amino acid itself and peptides containing the modification derived from protein digests.

MS is instrumental in detecting gluconoyl and related adducts on proteins. N-terminal gluconoylation and phosphogluconoylation were initially discovered in recombinant proteins expressed in Escherichia coli using mass spectrometry. nih.gov The modification results in a specific mass shift that can be readily detected. For instance, gluconoylation adds a mass of 178 Da to the unmodified protein or peptide.

In some biological systems, the precursor for gluconoylation is 6-phosphogluconolactone. This can lead to a phosphogluconoyl modification. However, studies have shown that the phosphate (B84403) group is often cleaved after the lactone reacts with the protein's N-terminus, resulting in the final gluconoyl adduct. nih.gov Mass spectrometry can distinguish between the gluconoyl and phosphogluconoyl adducts based on their different masses. Tandem mass spectrometry (MS/MS) can further be used to fragment the modified peptides and pinpoint the exact site of modification on the lysine residue. researchgate.net

MS-based proteomics provides a powerful platform for the global analysis of lysine modifications, including gluconoylation, across an entire proteome. nih.gov While specific large-scale proteomic studies on this compound are emerging, the methodologies developed for other lysine modifications like acetylation, succinylation, and formylation are directly applicable. nih.govnih.gov

The general workflow for such a study involves:

Protein Extraction and Digestion: Proteins are extracted from a biological sample and digested into smaller peptides, typically using an enzyme like trypsin.

Enrichment: Peptides containing the lysine modification of interest are often enriched using specific antibodies or chemical methods to increase the sensitivity of detection.

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

Data Analysis: The resulting MS/MS spectra are searched against protein sequence databases to identify the modified peptides and the specific sites of modification. proteomexchange.org

This approach allows for the identification of hundreds to thousands of modified lysine sites in a single experiment, providing insights into the prevalence and potential functional roles of the modification. nih.gov Quantification strategies, often involving stable isotope labeling, can be integrated into this workflow to compare the abundance of this compound across different samples or conditions. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the isolation and quantification of this compound from complex biological matrices. These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase. The selection of a specific chromatographic technique depends on the physicochemical properties of this compound and the analytical goals.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of amino acids and their derivatives due to its high resolution and sensitivity.

Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. While specific protocols for this compound are not extensively detailed in the literature, methods developed for similar glycated amino acids and lysine itself provide a strong framework for its analysis. For instance, a method for the related compound N2-D-Gluconoyl-L-lysine has been developed using a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com This method employs a simple mobile phase of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com

The analysis of other glycated lysine derivatives, such as furosine and N(6)-Carboxymethyllysine (CML), also heavily relies on RP-HPLC. Furosine, an indicator of the early stages of the Maillard reaction, is often determined by ion-pair RP-HPLC with UV detection at 280 nm. lifeasible.com Similarly, CML can be quantified using RP-HPLC, often involving a derivatization step with o-phthaldialdehyde to enhance detection. researchgate.net These established methods for related compounds suggest that an RP-HPLC method for this compound would likely involve a C18 column with a mobile phase consisting of an organic modifier (like acetonitrile) and an aqueous buffer, possibly with an ion-pairing agent to improve retention and peak shape.

A typical setup for the analysis of lysine and related compounds using RP-HPLC is presented in the table below, which can be adapted for this compound. longdom.org

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | BDS Hypersil C18 |

| Mobile Phase A | Phosphate buffer |

| Mobile Phase B | Water:Acetonitrile:Methanol (20:20:60 v/v/v) |

| Flow Rate | 1.7 mL/min |

| Column Temperature | 45°C |

| Detection | UV |

Chiral HPLC is essential for separating enantiomers, which are stereoisomers that are mirror images of each other. While this compound specifies the L-enantiomer of lysine and the D-enantiomer of the gluconoyl group, analytical validation may require demonstrating the absence of the corresponding D-lysine enantiomer. Chiral separation is critical as different enantiomers can have distinct biological activities.

Methods for the chiral separation of underivatized amino acids often utilize chiral stationary phases (CSPs). For instance, a recent study demonstrated the separation of lysine lactylation isomers (Kl-la and Kd-la) at the amino acid level after derivatization, highlighting the capability of HPLC-MS/MS to distinguish between stereoisomers. nih.gov Although direct chiral separation of this compound is not documented, the principles applied to other amino acid enantiomers are applicable. This would typically involve a chiral column, such as one based on a crown ether or a macrocyclic glycopeptide, which can differentiate between the D- and L-forms of the amino acid moiety. nih.gov

The following table outlines typical conditions for chiral amino acid analysis that could be adapted for this compound.

| Parameter | Condition |

| Technique | Chiral HPLC-MS/MS |

| Derivatization Agent | MTPA-Cl (to accentuate stereochemical differences) |

| Detection | Mass Spectrometry (MS/MS) |

| Principle | Derivatization introduces an additional chiral group, enhancing the separation of diastereomers on a standard HPLC column. |

Ion-Exchange Chromatography (IEC) for Amino Acid Analysis

Ion-Exchange Chromatography (IEC) is a powerful technique for separating molecules based on their net charge. This method is particularly well-suited for the analysis of amino acids, which are zwitterionic and carry different charges depending on the pH of the mobile phase. Given that this compound retains the basic properties of the lysine side chain, IEC is a viable method for its isolation and analysis.

In IEC, a column is packed with a resin that has charged functional groups. For the analysis of basic amino acids like lysine, a cation-exchange resin is typically used. nih.gov The separation is achieved by applying a pH gradient or by increasing the ionic strength of the eluting buffer, which disrupts the electrostatic interactions between the analyte and the stationary phase. The basic amino acids, being more positively charged, are retained more strongly on the cation-exchange resin compared to acidic or neutral amino acids. nih.gov

The process generally involves:

Loading the sample onto a cation-exchange column at a specific pH where the amino acids are positively charged.

Eluting the bound amino acids by changing the pH or salt concentration of the mobile phase.

Post-column derivatization, often with ninhydrin, to allow for colorimetric detection. The intensity of the color is proportional to the amount of the amino acid present. nih.gov

This technique has been successfully used for the recovery of L-lysine from complex mixtures like fermentation broths. google.com

Immunoaffinity-Based Methods

Immunoaffinity-based methods utilize the high specificity of antibody-antigen interactions to isolate and enrich target molecules from complex mixtures.

Enrichment of Modified Proteins/Peptides

For the analysis of this compound within a protein or peptide context, immunoaffinity enrichment can be a crucial step to increase the concentration of the modified species prior to analysis by mass spectrometry or HPLC. This approach typically involves the use of antibodies that specifically recognize the modification of interest.

While specific antibodies for this compound are not commonly available, the general principle has been widely applied for other post-translational modifications. For example, antibodies that recognize the di-glycine remnant of ubiquitin on lysine residues are used to enrich ubiquitinated peptides from cell lysates.

An alternative and relevant technique for enriching glycated molecules, including this compound, is boronate affinity chromatography. This method exploits the interaction between the cis-diol groups present in the gluconoyl moiety of the molecule and a boronate-functionalized resin. nih.gov This technique is effective for the enrichment of Amadori products, which are structurally similar to this compound. nih.govnih.gov

The general workflow for enrichment is as follows:

Digestion of the protein sample to generate peptides.

Incubation of the peptide mixture with the affinity resin (e.g., boronate resin).

Washing the resin to remove non-specifically bound peptides.

Elution of the enriched glycated peptides for subsequent analysis.

The table below outlines a typical procedure for the enrichment of glycated peptides using boronate affinity chromatography. nih.gov

| Step | Buffer/Reagent | Purpose |

| Loading | 50 mM MgCl2, 250 mM NH4OAc, pH 8.1 | Promotes binding of cis-diols to the boronate resin. |

| Washing | 50 mM NH4HCO3, pH 8.1 | Removes non-specifically bound peptides. |

| Elution | 0.1 M Acetic Acid | Disrupts the boronate-diol interaction, releasing the glycated peptides. |

Antibody Development and Specificity

There is currently no available information in scientific literature detailing the development of antibodies specifically targeting this compound. The general process for creating antibodies for small molecules or post-translational modifications involves synthesizing the target hapten (in this case, this compound), conjugating it to a larger carrier protein to make it immunogenic, and then immunizing an animal to produce polyclonal or monoclonal antibodies. Subsequent characterization would be required to determine the specificity and sensitivity of these antibodies. However, no published studies appear to have undertaken this process for this compound.

Bioinformatic Tools for Proteomic and Metabolomic Data Analysis

Similarly, there are no specific bioinformatic tools or databases mentioned in the literature that are designed for the analysis of proteomic or metabolomic data related to this compound. While a vast array of bioinformatic resources exists for the analysis of other lysine modifications—including databases for cataloging modification sites and software for predicting modification from sequence data or analyzing mass spectrometry results—these tools are not configured to identify or analyze the gluconoylation of lysine. The development of such tools would be contingent on the generation of experimental data, such as mass spectrometry datasets from samples containing this compound, which are not currently available.

Computational and Systems Biology Approaches for N6 D Gluconoyl L Lysine Research

Metabolic Network Modeling and Flux Analysis

Metabolic network modeling is a powerful tool for understanding the systemic properties of cellular metabolism. wikipedia.orgyoutube.com In the context of N6-D-Gluconoyl-L-lysine, the formation of this compound is directly linked to the availability of its precursor, 6-phosphogluconolactone. This intermediate is a product of the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route for generating NADPH and precursors for nucleotide biosynthesis. nih.govnih.gov

Metabolic flux analysis (MFA) quantitatively determines the rates (fluxes) of metabolic reactions within a cell. creative-proteomics.commdpi.com By using isotope labeling, typically with ¹³C-labeled glucose, MFA can trace the flow of carbon atoms through the metabolic network. This allows researchers to quantify the amount of carbon being directed through the oxidative branch of the PPP, which is responsible for producing 6-phosphogluconolactone. nih.govfrontiersin.orgmdpi.com

Key applications in this compound research include:

Quantifying Precursor Availability: MFA can determine the flux towards 6-phosphogluconolactone under various genetic and environmental conditions. For instance, it can model the metabolic differences in E. coli strains, such as BL21(DE3), which are known to accumulate 6-phosphogluconolactone due to a lack of the enzyme 6-phosphogluconolactonase (PGL). nih.govasm.orgasm.org

Identifying Metabolic Bottlenecks and Targets for Engineering: By modeling the metabolic network, researchers can identify enzymatic steps that influence the intracellular concentration of 6-phosphogluconolactone. This knowledge can be used to engineer strains that either minimize this side reaction (e.g., by overexpressing PGL) or, if desired, enhance it for specific applications. asm.orgasm.org

Predicting the Impact of Growth Conditions: The models can predict how different media compositions, such as high glucose concentrations in M9 minimal medium, lead to higher flux through the PPP and consequently, a higher potential for gluconoylation. nih.gov

Below is a table summarizing the key pathways and their relevance to this compound formation, which are central to metabolic network models.

| Metabolic Pathway | Key Role in Gluconoylation | Modeling Objective |

| Glycolysis | Competes with the PPP for the initial substrate, Glucose-6-Phosphate. | Determine the flux distribution between glycolysis and the PPP. |

| Pentose Phosphate Pathway (Oxidative Branch) | Produces the reactive precursor, 6-phosphogluconolactone, from Glucose-6-Phosphate. nih.gov | Quantify the rate of 6-phosphogluconolactone synthesis. |

| Anaplerotic Pathways | Replenish TCA cycle intermediates, influencing overall metabolic state and precursor availability. | Model the overall cellular metabolic state that influences PPP flux. |

Dynamic Simulations of Metabolic Pathways

While MFA provides a steady-state view of metabolic fluxes, dynamic simulations can predict how metabolite concentrations and reaction rates change over time in response to perturbations. societyforscience.orgnih.gov This is particularly relevant for this compound formation, which can be influenced by transient changes in cellular metabolism during different phases of cell culture.

Dynamic models incorporate kinetic parameters of enzymes to simulate the behavior of metabolic pathways over time. researchgate.netd-nb.info For this compound research, a dynamic model of the E. coli central carbon metabolism would be invaluable. nih.gov

Applications of dynamic simulations include:

Predicting Transient Accumulation of 6-phosphogluconolactone: Simulating the metabolic response to stimuli, such as the induction of recombinant protein expression or changes in nutrient availability, can predict periods of high 6-phosphogluconolactone concentration.

Modeling Fed-Batch Processes: In industrial fermentations, fed-batch strategies are common. Dynamic simulations can help optimize feeding strategies to maintain a metabolic state that minimizes the flux towards 6-phosphogluconolactone, thereby reducing the extent of unwanted gluconoylation.

Understanding Regulatory Mechanisms: These models can incorporate the regulation of key enzymes in the PPP, providing insights into how the cell controls the flux through this pathway and how these control mechanisms might be altered to control gluconoylation.

Omics Data Integration (Genomics, Transcriptomics, Proteomics, Metabolomics)

A comprehensive understanding of this compound formation requires the integration of multiple layers of biological information. metwarebio.com Omics technologies provide a global snapshot of the molecular components of a cell, and their integration is a cornerstone of systems biology.

Genomics: The genomic sequence of the expression host, such as different strains of E. coli, provides the foundational parts list for the metabolic model. nih.gov For example, the absence of the pgl gene in E. coli B strains like BL21(DE3) is a key genomic feature that leads to the accumulation of 6-phosphogluconolactone. nih.gov

Transcriptomics: This technology measures the expression levels of all genes (mRNA) in a cell under specific conditions. By analyzing the transcriptome, researchers can identify the upregulation of genes in the PPP, which would suggest an increased potential for 6-phosphogluconolactone synthesis. mpg.de

Proteomics: Proteomics involves the large-scale study of proteins. metwarebio.com In this context, it can be used to:

Quantify the expression levels of metabolic enzymes in the PPP and competing pathways.

Identify and quantify proteins that are modified by gluconoylation, often using mass spectrometry-based bottom-up proteomics approaches. youtube.com